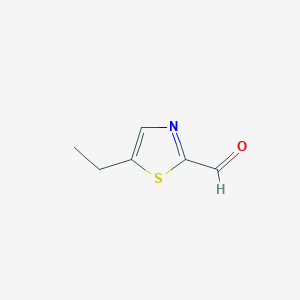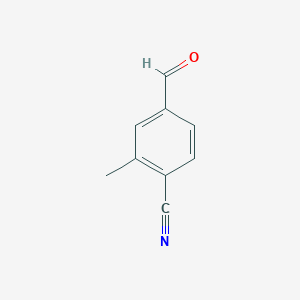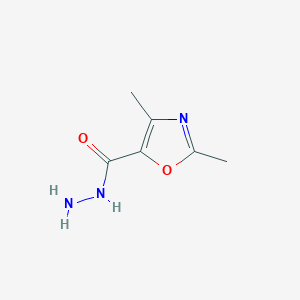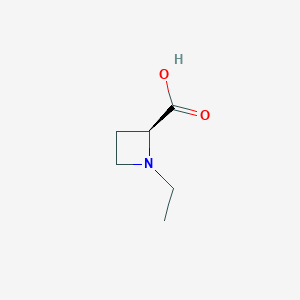![molecular formula C10H19NO3 B1521338 Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate CAS No. 1094301-16-2](/img/structure/B1521338.png)
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Overview
Description
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate: . It is characterized by its molecular structure, which includes an ethyl group, a piperidine ring, and a hydroxymethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine with formaldehyde to form 4-(hydroxymethyl)piperidine, followed by esterification with ethyl chloroacetate. The reaction conditions include the use of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Additionally, purification steps such as distillation and recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide to replace the ester group with a different functional group.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound can be used to create compounds with potential therapeutic effects. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or antiviral activities.
Industry: The compound finds applications in the chemical industry, particularly in the production of specialty chemicals and materials. It may also be used in the formulation of various products, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic outcome. The molecular pathways involved can vary, but they often include interactions with specific binding sites on target molecules.
Comparison with Similar Compounds
Ethyl 2-piperidin-1-ylacetate: Similar structure but lacks the hydroxymethyl group.
Ethyl 2-(4-methylpiperidin-1-yl)acetate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Ethyl 2-(4-aminopiperidin-1-yl)acetate: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can participate in additional chemical reactions and interactions, making the compound versatile and valuable in various applications.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(13)7-11-5-3-9(8-12)4-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJIKKTUFOFWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



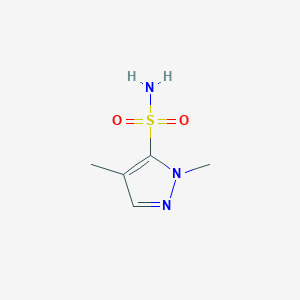

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)


![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)


